1-Bromo-2-methoxyoctane
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Overview
Description
1-Bromo-2-methoxyoctane is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to an octane chain. This compound is used in various chemical processes and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxyoctane can be synthesized through the reaction of 2-methoxyoctanol with hydrobromic acid. The reaction typically occurs under reflux conditions, where the alcohol group is substituted by a bromine atom. The reaction is as follows: [ \text{CH}_3(\text{CH}_2)_6\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH}_2\text{Br} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methoxyoctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Alkanes: Formed through reduction.
Scientific Research Applications
1-Bromo-2-methoxyoctane is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxyoctane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The methoxy group can participate in oxidation and reduction reactions, contributing to the compound’s versatility in chemical transformations.
Comparison with Similar Compounds
1-Bromo-2-methoxyethane: Similar in structure but with a shorter carbon chain.
1-Bromo-2-methoxypropane: Another similar compound with a different carbon chain length.
2-Bromoethyl methoxymethyl ether: Contains both bromine and methoxy groups but with a different arrangement.
Uniqueness: 1-Bromo-2-methoxyoctane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer carbon chains are required.
Properties
CAS No. |
5935-18-2 |
---|---|
Molecular Formula |
C9H19BrO |
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-bromo-2-methoxyoctane |
InChI |
InChI=1S/C9H19BrO/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-8H2,1-2H3 |
InChI Key |
CFUDJOFJYAENLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CBr)OC |
Origin of Product |
United States |
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